molecular formula C7H8IN B1597661 4-Iodo-3-methylaniline CAS No. 4949-69-3

4-Iodo-3-methylaniline

Cat. No.: B1597661
CAS No.: 4949-69-3
M. Wt: 233.05 g/mol
InChI Key: UISBOJCPTKUBIC-UHFFFAOYSA-N
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Description

4-Iodo-3-methylaniline is a useful research compound. Its molecular formula is C7H8IN and its molecular weight is 233.05 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molecular Complex Formation

Research has explored the formation of molecular complexes combining 4-iodo-3-methylaniline with other substances. In particular, vividly red crystals are obtained from such combinations, with color changes influenced by factors like molecular disorder and proton transfer (Jones, Wilson, & Thomas, 2014).

Synthesis Processes

This compound has been utilized in various synthesis processes. For instance, the synthesis of 2,6-diiodo-4-methylaniline, a derivative, demonstrated its application in creating iodo substituent aniline complexes, highlighting its potential in chemical synthesis (Kou Xiao-yan, 2011).

Crystal Structure Analysis

Studies involving the crystal structure analysis of various aniline derivatives, including this compound, have been conducted to understand their molecular properties and potential applications in crystal engineering (Dey & Desiraju, 2004).

Environmental and Geochemical Studies

Research on the sorption, degradation, and transport of iodine species, including this compound, in various geologic media has been significant in understanding environmental and geochemical processes (Hu, Moran, & Gan, 2012).

Spectral Analysis

Spectral analysis, particularly Fourier transform infrared and FT-Raman spectral analysis, has been conducted on similar compounds like 4-chloro-3-methylaniline, providing insights that could be relevant to the understanding of this compound (Arjunan & Mohan, 2008).

Imaging and Therapy

A derivative, methyl 3-(1'-m-iodobenzyloxyethyl)-3-devinylpyropheophorbide-a, derived from a chlorophyll-a and potentially this compound derivative, has been found to be an effective imaging agent and photosensitizer for photodynamic therapy (Pandey et al., 2005).

Comparative Bio-distribution Studies

Research involving iodinated amino acids, which could include derivatives of this compound, has explored their potential in oncologic imaging outside the brain (Lahoutte et al., 2003).

Mechanism of Action

Target of Action

4-Iodo-3-methylaniline is a chemical compound used in the synthesis of various pharmaceutical intermediates It’s known to be used in the synthesis of birb 796 , a promising agent for the treatment of inflammatory diseases . Therefore, it can be inferred that the targets of this compound would be related to the biological targets of the compounds it helps synthesize.

Mode of Action

It’s known that this compound can undergo reaction with paraformaldehyde to give the corresponding dihalo-substituted analogs of troger’s base . This suggests that the compound may interact with its targets through a mechanism involving halogen bonding or electrophilic aromatic substitution, common reactions involving halogenated anilines.

Biochemical Pathways

Given its use in the synthesis of birb 796 , it’s plausible that it may indirectly influence pathways related to inflammation and immune response.

Result of Action

As a precursor in the synthesis of birb 796 , its indirect effects could include the modulation of inflammatory responses.

Properties

IUPAC Name

4-iodo-3-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8IN/c1-5-4-6(9)2-3-7(5)8/h2-4H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UISBOJCPTKUBIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40370193
Record name 4-Iodo-3-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40370193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4949-69-3
Record name 4-Iodo-3-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40370193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Iodo-3-methylaniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.